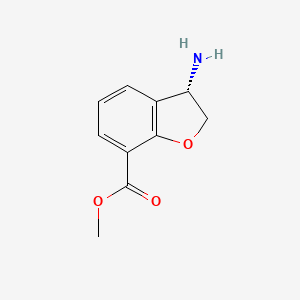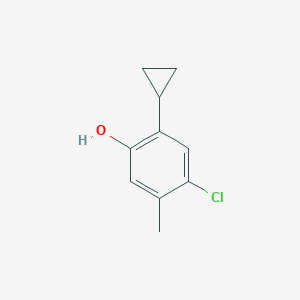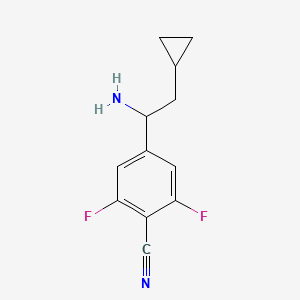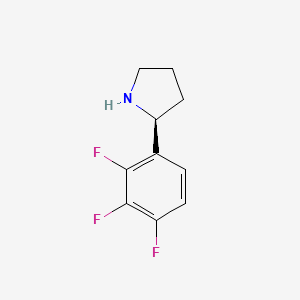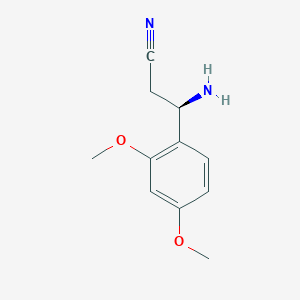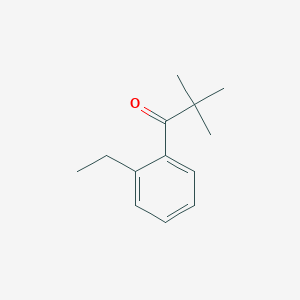
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of an ethyl group attached to the phenyl ring and two methyl groups on the propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or other substituted aromatic compounds.
科学的研究の応用
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
類似化合物との比較
1-(2-Methyl-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Propyl-phenyl)-2,2-dimethyl-propan-1-one: Contains a propyl group on the phenyl ring.
1-(2-Isopropyl-phenyl)-2,2-dimethyl-propan-1-one: Features an isopropyl group on the phenyl ring.
Uniqueness: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is unique due to the specific positioning of the ethyl group, which influences its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-10-8-6-7-9-11(10)12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
InChIキー |
ASJZWTIVOCRZLD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
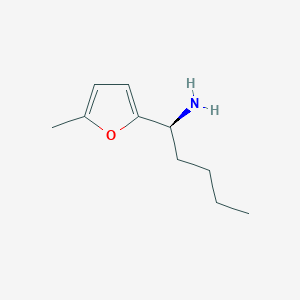
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
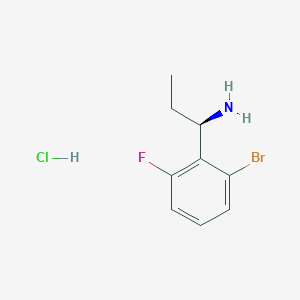
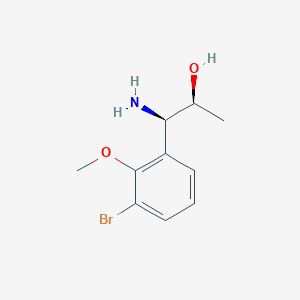
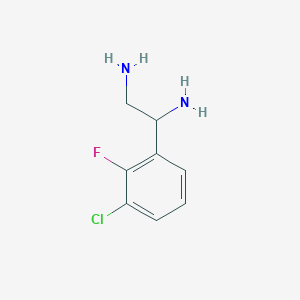
![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
